molecular formula C21H23FN2O B1653174 N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide CAS No. 1776086-02-2

N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide

Cat. No. B1653174
CAS RN: 1776086-02-2
M. Wt: 338.4
InChI Key: VFLXAWVAWXHMFB-UHFFFAOYSA-N
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Description

“N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” is also known as 5F-SDB-006. It is a drug that acts as a potent agonist for the cannabinoid receptors, with an EC50 of 50 nM for human CB1 receptors, and 123 nM for human CB2 receptors .


Synthesis Analysis

The synthesis of “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” and its analogs has been studied. The head group composition of these compounds markedly influences their activity. For example, the 3,3-dimethylbutanoate (5F-MDMB-PICA) and cumyl (5F-CUMYL-PICA) head groups engendered high CB1 affinity and potency, whereas a benzyl (5F-SDB-006) head group did not .


Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” and its analogs has been analyzed. The head group composition of these compounds markedly influences their activity. For example, the 3,3-dimethylbutanoate (5F-MDMB-PICA) and cumyl (5F-CUMYL-PICA) head groups engendered high CB1 affinity and potency, whereas a benzyl (5F-SDB-006) head group did not .


Chemical Reactions Analysis

The chemical reactions of “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” and its analogs have been studied. In mouse brain membranes, these compounds inhibited binding to [3H]rimonabant-labeled CB1 and displayed agonist actions in [35S]GTPγS functional assays .

Scientific Research Applications

Safety And Hazards

“N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” is associated with serious medical consequences, including overdose and hospitalizations .

Future Directions

The future directions of the research on “N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide” could involve further studies on its in vivo pharmacology, as little information exists regarding this aspect . Also, more research could be done on how subtle alterations to head group composition can have profound influence on pharmacological effects at CB1 .

properties

IUPAC Name

N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXAWVAWXHMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032523
Record name 5F-SDB-006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide

CAS RN

1776086-02-2
Record name 1-(5-Fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1776086-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5F-SDB-006
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5F-SDB-006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5F-SDB-006
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP4SXX8BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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